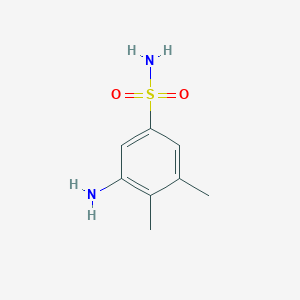

3-Amino-4,5-dimethylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-5-3-7(13(10,11)12)4-8(9)6(5)2/h3-4H,9H2,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQMLWCILAYJQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406961 | |

| Record name | 3-amino-4,5-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101251-33-6 | |

| Record name | 3-amino-4,5-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4,5-dimethylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"3-Amino-4,5-dimethylbenzenesulfonamide" synthesis pathway and mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a viable synthetic pathway for 3-Amino-4,5-dimethylbenzenesulfonamide, a potentially valuable building block in medicinal chemistry and drug development. The proposed synthesis commences with the sulfonation of ortho-xylene and proceeds through a series of transformations including chlorination, amination, nitration, and subsequent reduction. This document provides a detailed theoretical framework for each synthetic step, supported by analogous experimental protocols found in the literature. Quantitative data is summarized for clarity, and key transformations are visualized using process flow diagrams.

Proposed Synthesis Pathway

The synthesis of this compound can be strategically approached from commercially available 1,2-dimethylbenzene (o-xylene). The multi-step synthesis involves the introduction and manipulation of functional groups on the aromatic ring to yield the desired product. The proposed five-step pathway is as follows:

-

Sulfonation of o-xylene to yield 4,5-dimethylbenzenesulfonic acid.

-

Chlorination of the sulfonic acid to form 4,5-dimethylbenzenesulfonyl chloride.

-

Amination of the sulfonyl chloride to produce 4,5-dimethylbenzenesulfonamide.

-

Nitration of the sulfonamide at the 3-position to give 3-nitro-4,5-dimethylbenzenesulfonamide.

-

Reduction of the nitro group to afford the final product, this compound.

The following diagram illustrates the overall synthetic scheme:

Caption: Proposed five-step synthesis pathway for this compound starting from o-xylene.

Detailed Experimental Protocols and Data

The following sections provide detailed methodologies for each step of the proposed synthesis. The protocols are based on analogous transformations reported in the scientific literature for structurally similar compounds.

Step 1: Sulfonation of o-Xylene

The electrophilic aromatic substitution of o-xylene with a sulfonating agent, such as concentrated sulfuric acid or oleum, yields a mixture of isomeric dimethylbenzenesulfonic acids. The primary products are 3,4-dimethylbenzenesulfonic acid and the desired 4,5-dimethylbenzenesulfonic acid. The ratio of these isomers is dependent on reaction conditions such as temperature and reaction time.

Experimental Protocol (Analogous):

A procedure for the sulfonation of p-xylene can be adapted. In a round-bottomed flask, place 12 mL of o-xylene and add 14 mL of concentrated sulfuric acid with swirling. The mixture is agitated and heated gently. The reaction is complete when the mixture becomes clear upon cooling, typically within 20-30 minutes. After cooling to room temperature, 10 mL of water is added, and the product is cooled to induce crystallization. The resulting sulfonic acid can be purified by recrystallization.

| Parameter | Value/Condition | Reference |

| Starting Material | o-Xylene | General Knowledge |

| Reagent | Concentrated Sulfuric Acid | [1] |

| Reaction Time | 20-30 minutes | [1] |

| Product | 4,5-Dimethylbenzenesulfonic Acid (Isomeric Mixture) | [2] |

Step 2: Chlorination of 4,5-Dimethylbenzenesulfonic Acid

The sulfonic acid is converted to the more reactive sulfonyl chloride, a key intermediate for the subsequent amination step. This transformation is typically achieved using reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or chlorosulfonic acid (ClSO₃H).

Experimental Protocol (Analogous):

Benzenesulfonyl chloride can be prepared by reacting sodium benzenesulfonate with phosphorus pentachloride. A mixture of finely divided sodium 4,5-dimethylbenzenesulfonate and phosphorus pentachloride (molar ratio approximately 2.5:1.2) is heated in an oil bath at 170–180°C for several hours. The resulting 4,5-dimethylbenzenesulfonyl chloride can be isolated by distillation under reduced pressure. Alternatively, reacting the sulfonic acid with thionyl chloride is a common laboratory method.

| Parameter | Value/Condition | Reference |

| Starting Material | 4,5-Dimethylbenzenesulfonic Acid (or its sodium salt) | General Knowledge |

| Reagent | Phosphorus Pentachloride or Thionyl Chloride | [3] |

| Temperature | 170-180°C (with PCl₅) | [3] |

| Product | 4,5-Dimethylbenzenesulfonyl Chloride | General Knowledge |

Step 3: Amination of 4,5-Dimethylbenzenesulfonyl Chloride

The sulfonyl chloride is converted to the corresponding sulfonamide by reaction with ammonia or an amine. For the synthesis of the primary sulfonamide, aqueous or gaseous ammonia is used.

Experimental Protocol (Analogous):

To an ice-cooled solution of a sulfonyl chloride (e.g., 4-methoxybenzenesulfonyl chloride) in a suitable solvent like tetrahydrofuran, an aqueous solution of the amine (in this case, ammonia) is added. The reaction mixture is then stirred, and the product, 4,5-dimethylbenzenesulfonamide, can be isolated by filtration and purified by recrystallization.

| Parameter | Value/Condition | Reference |

| Starting Material | 4,5-Dimethylbenzenesulfonyl Chloride | General Knowledge |

| Reagent | Aqueous Ammonia | [4] |

| Solvent | Tetrahydrofuran | [4] |

| Product | 4,5-Dimethylbenzenesulfonamide | General Knowledge |

Step 4: Nitration of 4,5-Dimethylbenzenesulfonamide

The introduction of a nitro group at the 3-position is achieved through electrophilic aromatic substitution. The directing effects of the two methyl groups (ortho, para-directing) and the sulfonamide group (meta-directing) all favor substitution at the 3-position, which is ortho to the 4-methyl group and meta to the sulfonamide group.

Experimental Protocol (Analogous):

A methodology for the chemoselective nitration of aromatic sulfonamides using tert-butyl nitrite has been reported. This reaction exhibits a high degree of chemoselectivity for sulfonamide functionalized aryl systems. Alternatively, classical nitrating conditions using a mixture of nitric acid and sulfuric acid can be employed, with careful control of temperature to ensure mono-nitration.

| Parameter | Value/Condition | Reference |

| Starting Material | 4,5-Dimethylbenzenesulfonamide | General Knowledge |

| Reagent | tert-Butyl Nitrite or HNO₃/H₂SO₄ | [5] |

| Selectivity | High for mono-nitration | [5][6] |

| Product | 3-Nitro-4,5-dimethylbenzenesulfonamide | General Knowledge |

Step 5: Reduction of 3-Nitro-4,5-dimethylbenzenesulfonamide

The final step is the reduction of the nitro group to an amino group. This is a common and well-established transformation in organic synthesis, with a variety of available reagents that are chemoselective for the nitro group.

Experimental Protocol (Analogous):

The reduction of aromatic nitro compounds can be effectively carried out using several methods. Catalytic hydrogenation using hydrogen gas with a palladium-on-carbon (Pd/C) or Raney nickel catalyst is a clean and efficient method.[7] Alternatively, chemical reduction using iron powder in the presence of an acid such as hydrochloric acid or acetic acid is a classical and reliable method.[8] The reaction is typically carried out by stirring the nitro compound with the reducing agent in a suitable solvent until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).

| Parameter | Value/Condition | Reference |

| Starting Material | 3-Nitro-4,5-dimethylbenzenesulfonamide | General Knowledge |

| Reagent | Fe/HCl or H₂/Pd-C | [7][8] |

| Product | This compound | General Knowledge |

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for a single step in the synthesis, such as the nitration or reduction step.

Caption: A generalized experimental workflow for a typical organic synthesis step.

Conclusion

The proposed five-step synthesis of this compound from o-xylene is a theoretically sound and practical approach. Each step is based on well-established and reliable organic transformations. While the direct synthesis of this specific molecule is not extensively reported, the provided analogous experimental protocols offer a strong foundation for laboratory execution. Further optimization of reaction conditions for each step would be necessary to maximize yields and purity. The successful synthesis of this compound would provide a valuable intermediate for the development of novel therapeutic agents and other functional molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. prepchem.com [prepchem.com]

- 5. Chemoselective nitration of aromatic sulfonamides with tert-butyl nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Direct oxidative nitration of aromatic sulfonamides under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

"3-Amino-4,5-dimethylbenzenesulfonamide" chemical properties and structure elucidation

An In-depth Technical Guide to 3-Amino-4,5-dimethylbenzenesulfonamide: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organic chemical compound belonging to the benzenesulfonamide class. The core structure consists of a benzene ring substituted with a sulfonamide group (-SO₂NH₂), an amino group (-NH₂), and two methyl groups (-CH₃). The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, most notably in antimicrobial drugs (sulfa drugs). The specific substitution pattern of this molecule—an amino group at position 3 and two adjacent methyl groups at positions 4 and 5—defines its unique chemical characteristics. This document provides a comprehensive overview of its known chemical properties and outlines the standard methodologies for its structure elucidation.

Chemical Properties

The physicochemical properties of this compound have been primarily determined through computational methods. These calculated values provide essential information for handling, storage, and experimental design.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂N₂O₂S | [1] |

| Molecular Weight | 200.26 g/mol | [1] |

| Exact Mass | 200.06194880 Da | [2] |

| Topological Polar Surface Area | 91.8 Ų | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 1 | |

| CAS Number | 137439-93-3 |

Hazard Information: According to GHS classifications provided from one notification to the ECHA C&L Inventory, this compound is associated with the following hazards[1]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Structure Elucidation

The definitive confirmation of the structure of this compound relies on a combination of modern spectroscopic techniques. Each method provides complementary information to build a complete picture of the molecular architecture.

Logical Workflow for Structure Elucidation

The process of confirming the chemical structure follows a logical progression, integrating data from multiple analytical techniques to ensure an unambiguous assignment.

Caption: Workflow for the structure elucidation of this compound.

Key Spectroscopic Correlations

The following diagram illustrates the key structural features of the molecule and their expected correlations in spectroscopic analyses.

Caption: Key structural features and their expected spectroscopic signatures.

Experimental Protocols

The following sections describe generalized protocols for acquiring the spectroscopic data necessary for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆. The use of DMSO-d₆ is often preferred for sulfonamides as it can help in observing the exchangeable protons of the amino (-NH₂) and sulfonamide (-SO₂NH₂) groups.

-

¹H NMR Analysis: Acquire a proton NMR spectrum. The expected spectrum should show:

-

Two singlets in the aromatic region (approx. 6.5-8.0 ppm), corresponding to the two protons on the benzene ring.

-

Two distinct singlets in the aliphatic region (approx. 2.0-2.5 ppm), corresponding to the two non-equivalent methyl groups.

-

One or two broad singlets corresponding to the protons of the primary amine and the sulfonamide group. Their chemical shift can be variable, and they may exchange with D₂O.

-

-

¹³C NMR Analysis: Acquire a proton-decoupled ¹³C NMR spectrum. The spectrum should display eight distinct carbon signals:

-

Six signals in the aromatic region (approx. 110-150 ppm).

-

Two signals in the aliphatic region (approx. 15-25 ppm) for the two methyl carbons.

-

-

2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals and confirm the connectivity and substitution pattern, 2D NMR experiments should be performed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within the molecule.

Methodology:

-

Sample Preparation: Prepare the sample using either the KBr (potassium bromide) pellet method or as a thin film on a salt plate (for liquids/oils). For solid samples like this compound, Attenuated Total Reflectance (ATR) is a common and simple alternative.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000 to 400 cm⁻¹).

-

Expected Absorption Bands:

-

N-H Stretching: Two distinct bands in the 3450-3250 cm⁻¹ region, characteristic of the primary amino (-NH₂) and sulfonamide (-SO₂NH₂) groups.

-

S=O Stretching: Two strong absorption bands, typically around 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch), are definitive for the sulfonamide group.

-

Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹.

-

Aromatic C=C Bending: Overtone and combination bands in the 2000-1600 cm⁻¹ region and out-of-plane bending in the 900-675 cm⁻¹ region can provide information about the ring substitution pattern.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound and can offer structural clues from its fragmentation patterns.

Methodology:

-

Ionization: Use an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method suitable for polar molecules like this and will likely produce a strong protonated molecular ion [M+H]⁺. Electron impact (EI) can also be used, which would yield the molecular ion (M⁺) and more extensive fragmentation.

-

Analysis:

-

Molecular Ion Peak: The primary goal is to identify the molecular ion peak. For this compound (C₈H₁₂N₂O₂S), the expected exact mass is 200.0619. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

-

Fragmentation Pattern: In EI-MS, characteristic fragmentation would likely involve the loss of SO₂ or the cleavage of the C-S bond, providing further evidence for the proposed structure. Tandem MS (MS/MS) on the [M+H]⁺ ion from ESI can also be used to elicit structurally informative fragments[3].

-

References

- 1. 3-Amino-4,5-dimethylbenzene-1-sulfonamide | C8H12N2O2S | CID 4961879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-amino-N,N-dimethylbenzene-1-sulfonamide | C8H12N2O2S | CID 235520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical and Spectroscopic Analysis of 3-Amino-4,5-dimethylbenzenesulfonamide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Compound Identification

A crucial first step in the characterization of any chemical substance is its unambiguous identification. The Chemical Abstracts Service (CAS) number for 3-Amino-4,5-dimethylbenzenesulfonamide is provided below.

| Chemical Name | CAS Number |

| This compound | 101251-33-6 |

Spectral Data Summary

The following table is a template for the presentation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Acquiring this data is fundamental to confirming the structure and purity of the compound.

| Analytical Technique | Data Type | Observed Values |

| ¹H NMR (Proton NMR) | Chemical Shift (δ) in ppm | Data to be determined |

| Integration | Data to be determined | |

| Multiplicity | Data to be determined | |

| Coupling Constants (J) in Hz | Data to be determined | |

| ¹³C NMR (Carbon-13 NMR) | Chemical Shift (δ) in ppm | Data to be determined |

| IR Spectroscopy | Wavenumber (cm⁻¹) | Data to be determined |

| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) | Data to be determined |

Experimental Protocols

The following sections detail generalized experimental procedures for acquiring the spectral data necessary for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Deuterated Chloroform - CDCl₃, or Deuterated Dimethyl Sulfoxide - DMSO-d₆) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift window.

-

Once fully dissolved, transfer the solution into a standard 5 mm NMR tube.

-

A small amount of a reference standard, such as Tetramethylsilane (TMS), is often added to the solvent by the manufacturer to serve as the internal standard for calibrating the chemical shift (0 ppm).

2. Data Acquisition:

-

The NMR tube is placed into the spectrometer's probe.

-

The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters to be set include the number of scans, relaxation delay, and acquisition time.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom.

3. Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

-

The spectrum is then phased, and the baseline is corrected.

-

The chemical shifts of the peaks are referenced to the internal standard (TMS).

-

The peaks are integrated to determine the relative ratios of the protons, and the multiplicities and coupling constants are measured.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

ATR is a common and simple method for solid samples.

-

A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

A pressure arm is applied to ensure good contact between the sample and the crystal.

2. Data Acquisition:

-

A background spectrum of the empty ATR crystal is collected.

-

The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

The spectrum is typically collected over a range of 4000 to 400 cm⁻¹.

3. Data Analysis:

-

The resulting spectrum displays absorbance or transmittance as a function of wavenumber.

-

Characteristic absorption bands are identified and correlated with specific functional groups (e.g., N-H stretches for the amine, S=O stretches for the sulfonamide, and C-H stretches for the aromatic and methyl groups).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

1. Sample Preparation:

-

A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[1]

-

This stock solution is often further diluted to the low µg/mL or ng/mL range.[1]

-

The final solution should be free of any particulate matter.[1]

2. Data Acquisition (Electrospray Ionization - ESI):

-

The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatograph.

-

In the ESI source, a high voltage is applied to the sample solution as it exits a capillary, creating a fine spray of charged droplets.

-

The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte.

-

These ions are then guided into the mass analyzer.

3. Mass Analysis and Detection:

-

The ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer (e.g., quadrupole, time-of-flight).

-

The detector records the abundance of ions at each m/z value.

-

The resulting mass spectrum is a plot of relative intensity versus m/z. The molecular ion peak ([M+H]⁺ or [M-H]⁻) is identified to determine the molecular weight of the compound.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized organic compound like this compound.

Caption: Workflow for the Characterization of a Synthesized Compound.

References

Technical Guide: Solubility and Stability Studies of 3-Amino-4,5-dimethylbenzenesulfonamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific experimental solubility and stability data for "3-Amino-4,5-dimethylbenzenesulfonamide." Therefore, this guide provides a comprehensive framework and representative experimental protocols based on general principles for sulfonamide-containing compounds and regulatory guidelines. The data presented in the tables are illustrative placeholders and should be replaced with experimental findings.

Introduction

This compound is a sulfonamide derivative with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its development as a potential drug candidate or a key intermediate. This technical guide outlines the essential studies and methodologies required to characterize the solubility and stability profile of this compound.

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and formulation feasibility. This section details the protocols for assessing the solubility of this compound in various media.

Predicted Solubility

While experimental determination is the gold standard, computational models can provide initial estimates of a compound's solubility.

Table 1: Predicted Aqueous Solubility of this compound

| Parameter | Predicted Value | Method/Software |

| LogS | -2.5 (Poorly Soluble) | ALOGPS |

| Aqueous Solubility (mg/L) | 31.6 | ALOGPS |

Note: These are computationally predicted values and require experimental verification.

Experimental Solubility Determination

The equilibrium solubility will be determined using the shake-flask method, which is a well-established technique for solubility measurement.

Table 2: Illustrative Solubility Data of this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | [Insert Experimental Data] |

| 0.1 N HCl (pH 1.2) | 37 | [Insert Experimental Data] |

| Phosphate Buffer (pH 6.8) | 37 | [Insert Experimental Data] |

| Phosphate Buffer (pH 7.4) | 37 | [Insert Experimental Data] |

| Methanol | 25 | [Insert Experimental Data] |

| Ethanol | 25 | [Insert Experimental Data] |

| Acetone | 25 | [Insert Experimental Data] |

| Dimethyl Sulfoxide (DMSO) | 25 | [Insert Experimental Data] |

Experimental Protocol: Shake-Flask Solubility Measurement

This protocol outlines the steps for determining the equilibrium solubility of this compound.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing the different solvent systems listed in Table 2.

-

Ensure a solid excess is visible in each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved particles.

-

-

Analysis:

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method (e.g., HPLC-UV).

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method.

-

-

Calculation:

-

Calculate the solubility in mg/mL using the measured concentration and the dilution factor.

-

"3-Amino-4,5-dimethylbenzenesulfonamide" literature review and historical context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review and historical context for 3-Amino-4,5-dimethylbenzenesulfonamide. While specific data for this compound is limited in publicly accessible literature, this document extrapolates information from closely related analogues and the broader class of sulfonamides to offer insights into its potential synthesis, physicochemical properties, and biological significance. This paper serves as a foundational resource for researchers interested in exploring the therapeutic potential and chemical landscape of novel substituted benzenesulfonamides.

Historical Context: The Sulfonamide Revolution

The journey of sulfonamides began in the early 20th century, not as pharmaceuticals, but as agents in the dye industry. A pivotal moment arrived in 1932 when German chemist Josef Klarer synthesized a red azo dye, later named Prontosil, which demonstrated remarkable antibacterial effects in mice.[1][2] This discovery, spearheaded by physician and researcher Gerhard Domagk at Bayer AG, marked the dawn of the antibiotic era.[2][3] Domagk's work, which earned him the 1939 Nobel Prize in Physiology or Medicine, revealed that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide.[4]

This breakthrough triggered a "sulfa craze," with hundreds of manufacturers producing various sulfonamide derivatives.[1][2] The unregulated production led to tragedies such as the elixir sulfanilamide disaster of 1937, which prompted the passage of the United States Federal Food, Drug, and Cosmetic Act in 1938, mandating pre-market safety testing for new drugs.[1][2] Before the widespread availability of penicillin, sulfa drugs were the first broadly effective systemic antibacterials and were instrumental during World War II, saving countless lives.[1] The development of new sulfonamide derivatives continued, leading to drugs with improved efficacy and reduced toxicity for a variety of applications beyond bacterial infections, including diuretics and anticonvulsants.[2][5]

Physicochemical Properties

| Property | This compound (Predicted/Inferred) | 3-Amino-4-methylbenzenesulfonamide[6] | 3-Amino-N,N-dimethylbenzenesulfonamide[7] |

| Molecular Formula | C₈H₁₂N₂O₂S | C₇H₁₀N₂O₂S | C₈H₁₂N₂O₂S |

| Molecular Weight | 200.26 g/mol | 186.23 g/mol | 200.26 g/mol |

| CAS Number | Not assigned | 6274-28-8 | 6274-18-6 |

| Predicted Melting Point | Likely a solid at room temperature with a melting point >150 °C | 176 °C | Not available |

| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and DMSO. | Not available | Not available |

| Predicted pKa | The sulfonamide proton (SO₂NH₂) is expected to have a pKa around 10. The anilinic amino group is basic. | 10.46 ± 0.60 | Not available |

Synthesis and Experimental Protocols

A definitive, experimentally validated synthesis protocol for this compound is not published in peer-reviewed journals. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted aminobenzenesulfonamides. The proposed pathway would likely start from 1,2-dimethylbenzene (o-xylene).

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocols (Inferred)

The following are generalized protocols adapted from the synthesis of similar compounds and represent a starting point for the synthesis of this compound.

Step 1: Nitration and Chlorosulfonation of 1,2-Dimethylbenzene

-

Nitration: To a cooled (0-5 °C) mixture of concentrated sulfuric acid and concentrated nitric acid, slowly add 1,2-dimethylbenzene while maintaining the temperature. After the addition, allow the reaction to warm to room temperature and stir for several hours. Pour the reaction mixture onto ice and extract the product.

-

Chlorosulfonation: Treat the resulting nitrated product with chlorosulfonic acid or thionyl chloride in the presence of a catalyst to yield 4,5-dimethyl-3-nitrobenzenesulfonyl chloride.

Step 2: Amination

-

Dissolve the 4,5-dimethyl-3-nitrobenzenesulfonyl chloride in a suitable solvent (e.g., acetone).

-

Slowly add this solution to a cooled, concentrated aqueous ammonia solution (ammonium hydroxide).

-

Stir the reaction mixture for several hours. The product, 4,5-dimethyl-3-nitrobenzenesulfonamide, should precipitate and can be collected by filtration.

Step 3: Reduction of the Nitro Group

-

Suspend the 4,5-dimethyl-3-nitrobenzenesulfonamide in a mixture of ethanol and water.

-

Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.

-

Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).

-

Filter the hot reaction mixture to remove the catalyst.

-

Cool the filtrate to crystallize the final product, this compound. Further purification can be achieved by recrystallization.

Potential Biological Activity and Applications

While no specific biological activities have been reported for this compound, its structure suggests several potential areas of interest for researchers. The sulfonamide moiety is a well-established pharmacophore with a broad range of therapeutic applications.

-

Antibacterial Agents: As a sulfonamide, the primary expectation would be potential antibacterial activity through the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.

-

Carbonic Anhydrase Inhibitors: Many sulfonamides are known to inhibit carbonic anhydrases, which are involved in various physiological processes. This suggests potential applications as diuretics, antiglaucoma agents, or even anticancer therapies.

-

Kinase Inhibitors: The aminobenzene portion of the molecule could serve as a scaffold for developing kinase inhibitors, a significant class of anticancer drugs.

-

Chemical Intermediate: This compound could serve as a valuable building block for the synthesis of more complex molecules in the agrochemical and pharmaceutical industries.

General Workflow for Biological Evaluation

Caption: A typical workflow for evaluating a novel sulfonamide.

Conclusion and Future Directions

This compound represents an unexplored molecule within the vast chemical space of sulfonamides. While direct experimental data is lacking, its structural similarity to known bioactive compounds suggests it may possess interesting pharmacological properties. The synthetic pathway proposed in this guide provides a practical starting point for its preparation. Future research should focus on the synthesis, purification, and comprehensive biological evaluation of this compound to determine its potential as a therapeutic agent or a valuable chemical intermediate. The historical success of the sulfonamide class of molecules underscores the potential for new derivatives to address ongoing challenges in medicine and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. researchgate.net [researchgate.net]

- 5. getidiom.com [getidiom.com]

- 6. 3-Amino-4-methylbenzenesulfonamide | C7H10N2O2S | CID 235510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-amino-N,N-dimethylbenzene-1-sulfonamide | C8H12N2O2S | CID 235520 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological Activity Screening of Novel "3-Amino-4,5-dimethylbenzenesulfonamide" Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity screening of novel derivatives based on the "3-Amino-4,5-dimethylbenzenesulfonamide" core structure. While direct derivatization of this specific scaffold is emergent, this document compiles key findings from pioneering research on its application as an allosteric inhibitor of Bloom syndrome protein (BLM). Furthermore, to provide a broader context for drug development, this guide also explores the well-documented biological activities of structurally related benzenesulfonamide derivatives, particularly as carbonic anhydrase inhibitors and anticancer agents. Detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows are presented to aid researchers in this dynamic field.

Inhibition of Bloom Syndrome Protein (BLM) Helicase

Recent studies have identified a series of potent and selective allosteric inhibitors of the human Bloom syndrome protein (BLM), a RECQ-family helicase pivotal in DNA repair, by utilizing a derivative of this compound.[1] These inhibitors trap a DNA-bound translocation intermediate, representing a promising avenue for cancer therapeutics, especially in cancers with existing DNA damage response defects.[1]

Quantitative Data: BLM Helicase Inhibition

The inhibitory activities of a series of synthesized analogues were evaluated using a fluorescence-based DNA unwinding assay and a malachite green-based ATP turnover assay. The half-maximal inhibitory concentrations (IC50) are summarized below.[1][2]

| Compound | DNA Unwinding IC50 (µM) | ATP Turnover IC50 (µM) |

| 1 | 4.0 | 3.2 |

| 2 | 2.2 | 4.1 |

| 3 | 2.2 | 3.3 |

| 4 | 2.8 | 4.5 |

| 5 | ~60 | ~50 |

| 6 | 11.5 | 10.3 |

| 7 | No inhibition | No inhibition |

| ML216 (Control) | 4.0 | 4.4 |

Data sourced from eLife, 2021.[1][2]

Experimental Protocols

A key intermediate is synthesized from this compound. The reaction mixture is stirred at ambient temperature for 16 hours. Following the removal of the solvent under reduced pressure, the crude product is taken up in ethyl acetate, washed with saturated aqueous NaHCO3 and brine, dried over MgSO4, filtered, and concentrated. The final product is purified by column chromatography.[1][2]

The inhibitory activity of the compounds is assessed using a commercial DNA Unwinding Assay Kit. The assay monitors the helicase activity of the recombinant human BLM helicase domain (BLM-HD). Resultant samples are analyzed by electrophoresis on a 1% w/v agarose gel in 1x TAE buffer, stained with ethidium bromide, and visualized using a UV-transilluminator.[2]

A malachite green-based assay is employed to measure ATP turnover. The robust stimulation of ATP hydrolysis by BLM-HD in the presence of a short single-stranded oligonucleotide is measured. IC50 values are determined from the dose-response curves.[1][2]

To confirm the results from the fluorescence-based assay, a gel-based method is used to directly visualize the conversion of a forked DNA-duplex into its component single-stranded oligonucleotides by BLM-HD. The inhibition of the production of the single-stranded DNA product is quantified to determine the IC50 value.[1][2]

Visualizations

References

The Versatile Scaffold of 3-Amino-4,5-dimethylbenzenesulfonamide in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The benzenesulfonamide scaffold has long been a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse pharmacological activities. Within this broad class of compounds, 3-Amino-4,5-dimethylbenzenesulfonamide and its close analogs represent a particularly promising scaffold for the design of novel inhibitors targeting key enzymes implicated in a range of pathologies, most notably cancer. This technical guide provides a comprehensive overview of this scaffold's utility, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways to facilitate further research and development in this area. While direct data on this compound is limited in the available literature, this guide will draw upon extensive research on the closely related and well-studied analog, 3-amino-4-hydroxybenzenesulfonamide, to illustrate the potential of this chemical framework.

Core Molecular Structure and Physicochemical Properties

The foundational structure of the benzenesulfonamide class is characterized by a sulfonyl group directly bonded to a nitrogen atom. The versatility of this scaffold lies in the potential for extensive chemical modification at various positions on the benzene ring and the sulfonamide nitrogen, allowing for the fine-tuning of pharmacological profiles. 3-Amino-N,N-dimethylbenzenesulfonamide, a related compound, possesses key structural features including a benzene ring, a sulfonamide group (-SO₂N(CH₃)₂), and an amino group (-NH₂) at the meta-position relative to the sulfonamide group[1].

| Property | Value |

| CAS Number | 6274-18-6[1] |

| Molecular Formula | C₈H₁₂N₂O₂S[1] |

| Molecular Weight | 200.26 g/mol [1] |

| Appearance | White solid[1] |

Table 1: Physicochemical Properties of 3-Amino-N,N-dimethylbenzenesulfonamide.[1]

Therapeutic Applications and Biological Activity

Derivatives of the aminobenzenesulfonamide scaffold have demonstrated significant potential as inhibitors of carbonic anhydrases (CAs) and various kinases, both of which are critical targets in oncology.

Carbonic Anhydrase Inhibition

A significant body of research has focused on the synthesis and evaluation of 3-amino-4-hydroxybenzenesulfonamide derivatives as inhibitors of various human carbonic anhydrase (hCA) isoforms.[2][3] These enzymes play a crucial role in regulating pH, and their overexpression in tumors, particularly isoforms hCA IX and XII, is associated with cancer progression and resistance to therapy.[4]

| Compound | Target Isoform(s) | Inhibition Constant (Kᵢ) | Reference |

| 4b | hCA IX | 20.4 nM | [4] |

| 5a | hCA IX | 12.9 nM | [4] |

| 5b | hCA IX | 18.2 nM | [4] |

| 5a | hCA XII | 26.6 nM | [4] |

| 5b | hCA XII | 8.7 nM | [4] |

| 5c | hCA XII | 17.2 nM | [4] |

| 5d | hCA XII | 10.9 nM | [4] |

| Acetazolamide (AAZ) | hCA IX | 25 nM | [4] |

| Acetazolamide (AAZ) | hCA XII | 5.7 nM | [4] |

Table 2: Inhibitory Activity of Selected Aminobenzenesulfonamide Derivatives against Carbonic Anhydrase Isoforms.[4]

The data clearly indicates that derivatives of this scaffold can exhibit potent and selective inhibition of tumor-associated CA isoforms, often surpassing the activity of the reference compound, acetazolamide.

Kinase Inhibition

The benzenesulfonamide scaffold has also been successfully employed in the design of kinase inhibitors.[5][6] Kinases are a large family of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of cancer. For instance, benzenesulfonamide analogs have been identified as inhibitors of Tropomyosin receptor kinase A (TrkA), a potential target for the treatment of glioblastoma.[6]

| Compound | Target | IC₅₀ | Binding Energy (Kcal/mol) | Reference |

| AL106 | TrkA | 58.6 µM | -10.93 | [6] |

| AL107 | TrkA | - | -11.26 | [6] |

| AL34 | TrkA | - | -9.54 | [6] |

| AL56 | TrkA | - | -9.48 | [6] |

| AL109 | TrkA | - | -9.66 | [6] |

| AL110 | TrkA | - | -9.58 | [6] |

Table 3: In Vitro Activity and Binding Affinity of Benzenesulfonamide Derivatives against TrkA.[6]

Furthermore, novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been synthesized and evaluated as potent inhibitors of Polo-like kinase 4 (PLK4), with one compound, K22, exhibiting an IC₅₀ of 0.1 nM.[7]

Anticancer Activity

The inhibitory effects of these compounds on their respective targets translate into significant anticancer activity in various cell lines.

| Compound | Cell Line | EC₅₀ | Reference |

| 9 | U-87 (Glioblastoma) | Not specified (reduces viability to <20% at 100 µM) | [2] |

| 12 | U-87 (Glioblastoma) | Not specified (reduces viability to <20% at 100 µM) | [2] |

| 18 | U-87 (Glioblastoma) | Not specified (reduces viability to <20% at 100 µM) | [2] |

| 21 | U-87 (Glioblastoma) | Not specified (reduces viability to <20% at 100 µM) | [2] |

| K22 | MCF-7 (Breast Cancer) | 1.3 µM | [7] |

Table 4: Cytotoxic Activity of Selected Benzenesulfonamide Derivatives in Cancer Cell Lines.[2][7]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of drugs derived from the this compound scaffold can be attributed to their modulation of specific signaling pathways.

Carbonic Anhydrase Inhibition Pathway

Caption: Inhibition of carbonic anhydrase IX (CAIX) by benzenesulfonamide derivatives disrupts pH regulation, leading to intracellular acidosis and apoptosis in tumor cells.

Kinase Inhibition Pathway (Generic)

Caption: Benzenesulfonamide-based kinase inhibitors compete with ATP to block the phosphorylation of substrate proteins, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of benzenesulfonamide derivatives.

Synthesis of 3-Amino-4-hydroxybenzenesulfonamide Derivatives

A common synthetic route involves the condensation of 3-amino-4-hydroxybenzenesulfonamide with various aldehydes or other reactive species. For the synthesis of Schiff bases, the following protocol is often employed:

-

Dissolve 3-amino-4-hydroxybenzenesulfonamide in a suitable solvent, such as propan-2-ol.

-

Add the desired aromatic aldehyde to the solution.

-

Reflux the reaction mixture for 1 hour.[2]

-

Cool the mixture and dilute with water to precipitate the product.

-

Isolate the crystalline solid by filtration.

The yields for such reactions are typically in the range of 57-95%.[2]

Fluorescent Thermal Shift Assay for Carbonic Anhydrase Binding Affinity

This assay measures the change in the thermal stability of a protein upon ligand binding.

-

Prepare a solution of the target carbonic anhydrase isoform in a suitable buffer.

-

Add a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding.

-

Add the test compound at various concentrations to the protein-dye mixture.

-

Subject the samples to a temperature gradient in a real-time PCR instrument.

-

Monitor the fluorescence intensity as a function of temperature.

-

The melting temperature (Tₘ) is determined as the midpoint of the unfolding transition.

-

The change in Tₘ in the presence of the compound is used to calculate the dissociation constant (Kₑ).

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

The half-maximal effective concentration (EC₅₀) can be determined from the dose-response curve.[2][3]

In Vivo Pharmacokinetic Studies

Pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.

-

Administer the test compound (e.g., 5d) to laboratory animals (e.g., rats) via a specific route (e.g., oral or intravenous).

-

Collect blood samples at various time points post-administration.

-

Process the blood samples to separate the plasma.

-

Extract the drug from the plasma using a suitable method.

-

Quantify the concentration of the drug in the plasma samples using a sensitive analytical technique such as UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry).[4]

-

Use the concentration-time data to calculate key pharmacokinetic parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and area under the curve (AUC).

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of drugs based on the this compound scaffold.

Caption: A streamlined workflow for the development of drug candidates from the this compound scaffold.

Conclusion and Future Directions

The this compound scaffold and its close analogs have proven to be a fertile ground for the discovery of potent and selective inhibitors of key therapeutic targets. The wealth of data on related structures, particularly 3-amino-4-hydroxybenzenesulfonamide, underscores the potential for developing novel therapeutics, especially in the realm of oncology. Future research should focus on the synthesis and evaluation of a broader range of derivatives of the dimethylated scaffold to fully elucidate its structure-activity relationships. Furthermore, advanced computational modeling and structural biology studies will be invaluable in guiding the rational design of next-generation inhibitors with improved efficacy, selectivity, and pharmacokinetic profiles. The continued exploration of this versatile scaffold holds significant promise for the development of new and effective medicines to address unmet medical needs.

References

- 1. 3-Amino-n,n-dimethylbenzenesulfonamide | 6274-18-6 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the ADME Properties of 3-Amino-4,5-dimethylbenzenesulfonamide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the investigation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel 3-Amino-4,5-dimethylbenzenesulfonamide analogs. A thorough understanding of these properties is critical in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage attrition. This document outlines key in vitro experimental protocols, data presentation strategies, and a logical workflow for the ADME characterization of this chemical series.

Introduction to ADME in Drug Discovery

The journey of a drug from administration to its target site and subsequent elimination from the body is governed by its ADME properties. These characteristics determine the bioavailability, efficacy, and potential toxicity of a drug candidate. Early assessment of ADME parameters allows for the iterative optimization of chemical structures to enhance drug-like properties. For a novel series such as this compound analogs, a systematic approach to ADME profiling is essential.[1][2][3]

Recommended ADME Profiling Workflow

A tiered and systematic approach is recommended for characterizing the ADME properties of a new chemical series. The following workflow ensures that resources are focused on the most promising compounds.

Figure 1: A tiered workflow for the ADME characterization of novel compounds.

Data Presentation: Summarizing ADME Data

Clear and concise data presentation is crucial for comparing analogs and identifying structure-activity relationships (SAR) and structure-property relationships (SPR). The following tables provide a template for summarizing key ADME data for a series of this compound analogs.

Table 1: Physicochemical Properties

| Compound ID | Structure | MW ( g/mol ) | cLogP | LogD at pH 7.4 | Aqueous Solubility (µM) |

| Parent | This compound | 214.28 | X.XX | X.XX | XXX |

| Analog-001 | [Structure] | XXX.XX | X.XX | X.XX | XXX |

| Analog-002 | [Structure] | XXX.XX | X.XX | X.XX | XXX |

| ... | ... | ... | ... | ... | ... |

Table 2: In Vitro ADME Properties

| Compound ID | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio | Metabolic Stability (t½ in HLM, min) | Plasma Protein Binding (Human, % Bound) |

| Parent | X.XX | X.X | XX | XX.X |

| Analog-001 | X.XX | X.X | XX | XX.X |

| Analog-002 | X.XX | X.X | XX | XX.X |

| ... | ... | ... | ... | ... |

Experimental Protocols

Detailed and standardized protocols are necessary for generating high-quality, reproducible data. The following sections describe the methodologies for key in vitro ADME assays.

Physicochemical Properties

4.1.1. LogP and LogD Determination

The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity, which influences its absorption and distribution.[4]

-

Protocol: Shake Flask Method [4]

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Add a small aliquot of the stock solution to a pre-saturated mixture of 1-octanol and phosphate-buffered saline (PBS) at pH 7.4.

-

Vortex the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

-

Centrifuge the mixture to separate the aqueous and octanol phases.

-

Determine the concentration of the compound in both phases using a suitable analytical method, such as LC-MS/MS.

-

Calculate LogP (for neutral compounds) or LogD (for ionizable compounds) as the log10 of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

4.1.2. Aqueous Solubility

Aqueous solubility is a critical determinant of oral absorption.

-

Protocol: Turbidimetric Solubility Assay [5][6]

-

Prepare a high-concentration stock solution of the test compound in DMSO.

-

In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

-

Add a fixed volume of aqueous buffer (e.g., PBS, pH 7.4) to each well.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 2 hours).

-

Measure the turbidity of each well using a plate reader at a specific wavelength (e.g., 620 nm).

-

The solubility is determined as the concentration at which precipitation is first observed.

-

Absorption

4.2.1. Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict intestinal drug absorption.[7][8][9][10][11]

-

Protocol: Caco-2 Permeability [7][8][9]

-

Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.

-

Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

For apical to basolateral (A-B) permeability, add the test compound to the apical chamber.

-

For basolateral to apical (B-A) permeability, add the test compound to the basolateral chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

At specified time points, collect samples from the receiver chamber.

-

Quantify the concentration of the test compound in the samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[10]

-

Metabolism

4.3.1. Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism in the liver.[12][13][14][15][16]

-

Protocol: Microsomal Stability Assay [12][13][14]

-

Prepare a reaction mixture containing liver microsomes (human or from other species) and a NADPH regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the test compound.

-

At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

Distribution

4.4.1. Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and availability to interact with its target.[1][17][18][19][20] Only the unbound fraction of the drug is pharmacologically active.[1][17]

-

Protocol: Rapid Equilibrium Dialysis (RED) [1][17]

-

Spike the test compound into plasma from the desired species (e.g., human, rat).

-

Add the plasma containing the compound to one chamber of a RED device, and an equal volume of buffer to the other chamber, separated by a semipermeable membrane.

-

Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

-

After incubation, determine the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.

-

Calculate the percentage of the compound bound to plasma proteins.

-

Signaling Pathways and Experimental Workflows

Visualizing complex processes can aid in understanding and planning experiments. The following diagrams, created using the DOT language, illustrate a generic signaling pathway that could be modulated by a novel drug and the experimental workflow for a Caco-2 permeability assay.

Figure 2: A generic signaling pathway potentially modulated by a drug candidate.

References

- 1. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]

- 2. criver.com [criver.com]

- 3. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 4. ftloscience.com [ftloscience.com]

- 5. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. moglen.law.columbia.edu [moglen.law.columbia.edu]

- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 8. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. alpha.medical-xprt.com [alpha.medical-xprt.com]

- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 17. enamine.net [enamine.net]

- 18. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 20. bioagilytix.com [bioagilytix.com]

The Role of 3-Amino-4,5-dimethylbenzenesulfonamide in Carbonic Anhydrase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Carbonic Anhydrases and Sulfonamide Inhibitors

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are integral to a multitude of physiological processes, including pH homeostasis, CO2 transport, electrolyte secretion, and biosynthesis.[1] The catalytic activity of most CAs is dependent on a zinc ion (Zn²⁺) located within the active site.

Primary aromatic and heterocyclic sulfonamides are a classical and extensively studied class of CA inhibitors.[2] Their mechanism of action relies on the coordination of the sulfonamide moiety to the active site zinc ion, leading to the blockage of catalytic activity.[3] This inhibitory action has been harnessed for various therapeutic purposes, including the treatment of glaucoma, epilepsy, and as diuretics.[2]

"3-Amino-4,5-dimethylbenzenesulfonamide" as a Putative Carbonic Anhydrase Inhibitor

Based on its chemical structure, "this compound" is hypothesized to function as a carbonic anhydrase inhibitor. The presence of the primary sulfonamide group (-SO₂NH₂) is the key pharmacophore that is expected to bind to the zinc ion in the CA active site. The amino and dimethyl substitutions on the benzene ring will influence the compound's physicochemical properties, such as solubility and membrane permeability, and may also affect its binding affinity and selectivity for different CA isoforms.

Mechanism of Action

The proposed mechanism of inhibition for "this compound" follows the established model for sulfonamide inhibitors:

-

Deprotonation: The sulfonamide group (-SO₂NH₂) is thought to bind to the zinc ion in its deprotonated, anionic form (-SO₂NH⁻).

-

Coordination to Zinc: The anionic sulfonamide nitrogen and one of the oxygen atoms coordinate to the Zn²⁺ ion in the active site.

-

Displacement of Zinc-Bound Water/Hydroxide: This binding displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic hydration of CO₂.

-

Tetrahedral Geometry: The inhibitor forms a stable, tetrahedral coordination complex with the zinc ion.

-

Inhibition of Catalysis: By occupying a key position in the active site and blocking the binding of substrate, the catalytic cycle is interrupted, leading to inhibition of the enzyme.

Quantitative Data for Related Sulfonamide Inhibitors

While specific inhibitory data for "this compound" is not available, the following table summarizes the inhibition constants (Kᵢ) for acetazolamide, a well-characterized sulfonamide inhibitor, against several human carbonic anhydrase isoforms. This provides a comparative context for the potential potency of novel sulfonamide inhibitors.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Acetazolamide | 250 | 12 | 25 | 5.7 |

Data sourced from various studies and presented as a representative example.

Experimental Protocols for Assessing Inhibitory Activity

To determine the inhibitory potency of "this compound" against various carbonic anhydrase isoforms, a standardized in vitro inhibition assay can be employed. The following is a detailed protocol for a colorimetric assay based on the esterase activity of carbonic anhydrase.

Principle of the Assay

This assay measures the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 400-405 nm. In the presence of an inhibitor, the rate of this reaction decreases, and the extent of this decrease is proportional to the inhibitor's potency.

Materials and Reagents

-

Human or bovine carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

p-Nitrophenyl acetate (p-NPA) substrate

-

"this compound" (test compound)

-

Acetazolamide (positive control inhibitor)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Dimethyl sulfoxide (DMSO) or other suitable organic solvent

-

96-well clear, flat-bottom microplates

-

Microplate reader capable of kinetic measurements at 400-405 nm

Preparation of Solutions

-

Assay Buffer: Prepare a 50 mM Tris-HCl buffer, adjust the pH to 7.5 with HCl, and bring to the final volume with deionized water.

-

CA Enzyme Stock Solution: Dissolve the CA enzyme in cold Assay Buffer to a concentration of 1 mg/mL. Aliquot and store at -20°C.

-

CA Working Solution: Immediately before the assay, dilute the CA stock solution to the desired working concentration (e.g., 10-60 units/mL) with cold Assay Buffer.

-

Substrate Stock Solution: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO. This solution should be prepared fresh daily.

-

Inhibitor Stock Solutions: Prepare a stock solution of "this compound" and acetazolamide in DMSO. Create a series of dilutions of the inhibitor stock solutions to be tested.

Assay Procedure (96-well plate format)

The following steps outline the procedure for a typical 96-well plate setup. It is recommended to perform all measurements in triplicate.

-

Plate Setup:

-

Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

-

Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution + 20 µL Substrate Solution.

-

Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.

-

Positive Control: 158 µL Assay Buffer + 2 µL of each positive control inhibitor dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.

-

-

Pre-incubation:

-

Add the Assay Buffer to all wells.

-

Add 2 µL of the corresponding inhibitor working solution or DMSO to the appropriate wells.

-

Add 20 µL of the CA Working Solution to all wells except the blank.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 20 µL of the Substrate Solution to all wells.

-

Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.

-

Data Analysis

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

-

Subtract the rate of the blank from all other rates.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.

-

The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Kₘ) of the substrate is known.

Conclusion

"this compound" possesses the key structural features of a carbonic anhydrase inhibitor. While specific experimental data is currently lacking, this guide provides the theoretical framework and practical methodologies for its evaluation. The detailed experimental protocol allows for the determination of its inhibitory potency and selectivity against various CA isoforms. Such studies are crucial for understanding its potential as a pharmacological tool or a lead compound for the development of novel therapeutics targeting carbonic anhydrases. Further research is warranted to elucidate the precise inhibitory profile of this compound and to explore its structure-activity relationships.

References

- 1. Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Applications of 3-Amino-4,5-dimethylbenzenesulfonamide in Azo Dye Synthesis: A Technical Guide

Disclaimer: A comprehensive review of available scientific literature and patent databases did not yield specific documented applications of "3-Amino-4,5-dimethylbenzenesulfonamide" in the synthesis of azo dyes. Furthermore, the provided CAS number (137-42-8) corresponds to Metam sodium, a soil fumigant, and not the sulfonamide .

Therefore, this technical guide serves as a scientifically grounded, illustrative framework for the potential application of this compound as a diazo component in azo dye synthesis, based on established principles of organic chemistry. The experimental protocols and data presented herein are hypothetical and intended for research and development purposes.

Introduction to Azo Dye Synthesis

Azo dyes are a significant class of synthetic organic colorants characterized by the presence of one or more azo groups (–N=N–).[1][2] Their synthesis is a cornerstone of the chemical industry, providing a vast spectrum of colors for textiles, leather, paper, and other materials. The production of azo dyes typically involves a two-step process:

-

Azo Coupling: The electrophilic substitution reaction between the diazonium salt and an electron-rich aromatic compound, known as the coupling component (e.g., phenols, naphthols, or other aromatic amines), to form the final azo dye.[2]

The final color and properties of the dye are determined by the specific chemical structures of both the diazo and coupling components.[4]

Hypothetical Role of this compound

Based on its chemical structure, this compound possesses a primary aromatic amino group, making it a suitable candidate to function as a diazo component in azo dye synthesis. The presence of the sulfonamide group (-SO₂NH₂) and methyl groups on the benzene ring would influence the electronic properties of the resulting diazonium salt and, consequently, the color and fastness properties of the final dye. The sulfonamide group, being water-solubilizing, would likely impart some degree of water solubility to the resulting dye, which is a desirable property for certain dyeing applications.

The general workflow for its use in azo dye synthesis is depicted below.

Caption: General workflow for azo dye synthesis using a diazo component.

Illustrative Experimental Protocols

The following are hypothetical, detailed experimental protocols for the synthesis of an azo dye using this compound as the diazo component and 2-naphthol as the coupling component.

Materials and Reagents

-

This compound

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

2-Naphthol

-

Sodium Hydroxide (NaOH)

-

Sodium Chloride (NaCl)

-

Distilled Water

-

Ice

-

Standard laboratory glassware

Protocol 1: Diazotization of this compound

-

In a 250 mL beaker, suspend a calculated amount (e.g., 0.05 mol) of this compound in a mixture of distilled water and concentrated hydrochloric acid.

-

Cool the suspension to 0–5 °C in an ice-water bath with constant stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.05 mol) in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold amine suspension. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.

-

After the complete addition of the nitrite solution, continue stirring the mixture at 0–5 °C for an additional 30 minutes to ensure the diazotization is complete. The resulting solution contains the diazonium salt and should be used immediately in the next step.

Protocol 2: Preparation of the Coupling Component Solution

-

In a 500 mL beaker, dissolve an equimolar amount (e.g., 0.05 mol) of 2-naphthol in an aqueous solution of sodium hydroxide.

-

Cool this alkaline solution of the coupling partner to 0–5 °C in an ice-water bath.

Protocol 3: Azo Coupling Reaction

-

Slowly add the cold diazonium salt solution from Protocol 1 to the cold solution of the coupling partner from Protocol 2 with vigorous stirring.

-

Control the rate of addition to maintain the temperature of the reaction mixture below 10 °C. A colored precipitate of the azo dye should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

Protocol 4: Isolation and Purification of the Azo Dye

-

After the reaction is complete, the precipitated azo dye can be collected by vacuum filtration.

-

Wash the solid dye with a cold, saturated sodium chloride solution to remove impurities.

-

The crude dye can be further purified by recrystallization from an appropriate solvent (e.g., an ethanol-water mixture).

-

Dry the purified dye in a vacuum oven at a moderate temperature.

Illustrative Quantitative Data

The following table summarizes hypothetical quantitative data for the synthesis of an azo dye from this compound and 2-naphthol. This data is for illustrative purposes only.

| Parameter | Value |

| Reactants | |

| Diazo Component | This compound |

| Coupling Component | 2-Naphthol |

| Molar Ratio (Diazo:Coupling) | 1:1 |

| Reaction Conditions | |

| Diazotization Temperature | 0–5 °C |

| Coupling Temperature | 0–10 °C |

| Coupling pH | 9–10 |

| Product Characteristics | |

| Hypothetical Yield | 85–95% |

| Hypothetical Color | Deep Red |

| Hypothetical λmax (in Ethanol) | ~480–500 nm |

| Hypothetical Molar Absorptivity (ε) | ~25,000–35,000 L mol⁻¹ cm⁻¹ |

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of a hypothetical azo dye.

Signaling Pathway (Reaction Mechanism)

Caption: Reaction mechanism for the formation of a hypothetical azo dye.

References

Methodological & Application

Step-by-step synthesis protocol for "3-Amino-4,5-dimethylbenzenesulfonamide"

An Application Note and Protocol for the Synthesis of 3-Amino-4,5-dimethylbenzenesulfonamide

Abstract